molecular formula C9H9ClN2O2 B1268020 2-[(Chloroacetyl)amino]benzamide CAS No. 21721-78-8

2-[(Chloroacetyl)amino]benzamide

Cat. No. B1268020
CAS RN: 21721-78-8
M. Wt: 212.63 g/mol
InChI Key: LCDQTZCLXUMOGO-UHFFFAOYSA-N
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Description

“2-[(Chloroacetyl)amino]benzamide” is a chemical compound with the molecular formula C9H9ClN2O2 . It has a molecular weight of 212.64 g/mol . This compound is a derivative of benzamide, which is the simplest amide derivative of benzoic acid .


Synthesis Analysis

The synthesis of benzamide derivatives, such as “2-[(Chloroacetyl)amino]benzamide”, can be achieved through the direct condensation of carboxylic acids and amines . This reaction can be performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .


Molecular Structure Analysis

The InChI code for “2-[(Chloroacetyl)amino]benzamide” is 1S/C9H9ClN2O2/c10-5-8(13)12-7-4-2-1-3-6(7)9(11)14/h1-4H,5H2,(H2,11,14)(H,12,13) . The Canonical SMILES for this compound is C1=CC=C(C(=C1)C(=O)N)NC(=O)CCl .


Physical And Chemical Properties Analysis

“2-[(Chloroacetyl)amino]benzamide” has a molecular weight of 212.63 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound also has a rotatable bond count of 3 . The exact mass and monoisotopic mass of the compound are 212.0352552 g/mol . The topological polar surface area of the compound is 72.2 Ų .

Scientific Research Applications

Pharmaceutical Industry

2-[(Chloroacetyl)amino]benzamide: is a key intermediate in the synthesis of various pharmaceutical compounds. It’s used in the production of drugs like loperamide, an antidiarrheal, and acetaminophen, an analgesic . The compound’s role in drug synthesis is crucial due to its involvement in forming amide bonds, which are present in a significant percentage of drug molecules.

Green Chemistry

The compound is utilized in green chemistry applications, particularly in the synthesis of benzamides through eco-friendly processes. A method involving ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth has been developed, which offers a high-yielding and environmentally friendly pathway for the preparation of benzamide derivatives .

Catalyst Development

Researchers have explored the use of 2-[(Chloroacetyl)amino]benzamide in the development of catalysts that provide active sites for the synthesis of benzamides. These catalysts are designed to be superior, recoverable, and to facilitate reactions with low reaction times and simple procedures .

Therapeutic Agent Synthesis

2-[(Chloroacetyl)amino]benzamide: is used as an intermediate in the synthesis of therapeutic agents. This includes a wide range of potential drug compounds, highlighting its importance in medicinal chemistry .

Antiplatelet Activity

Research has indicated that amide derivatives exhibit antiplatelet activity. This makes 2-[(Chloroacetyl)amino]benzamide a compound of interest in the development of treatments for conditions related to blood clotting and cardiovascular diseases .

Future Directions

Benzamides, including “2-[(Chloroacetyl)amino]benzamide”, have wide applications in the pharmaceutical, paper, and plastic industries, and also serve as intermediate products in the synthesis of therapeutic agents . Therefore, future research could focus on exploring new synthetic methods for this type of compounds, as well as conducting in vivo biochemical tests of effective amides .

properties

IUPAC Name

2-[(2-chloroacetyl)amino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O2/c10-5-8(13)12-7-4-2-1-3-6(7)9(11)14/h1-4H,5H2,(H2,11,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCDQTZCLXUMOGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10334181
Record name 2-[(chloroacetyl)amino]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10334181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(Chloroacetyl)amino]benzamide

CAS RN

21721-78-8
Record name 2-[(chloroacetyl)amino]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10334181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2'-Carbamoyl-2-chloroacetanilide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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